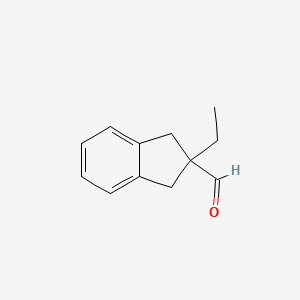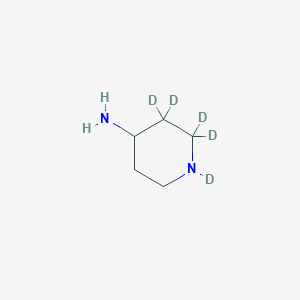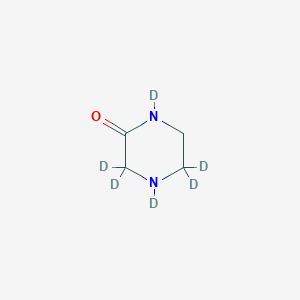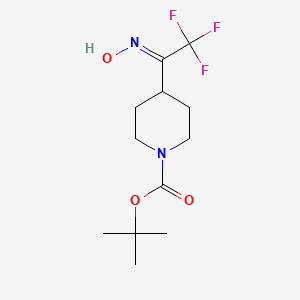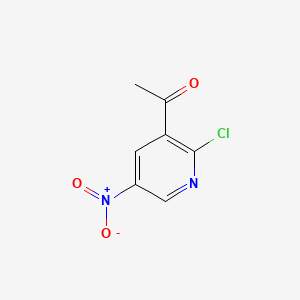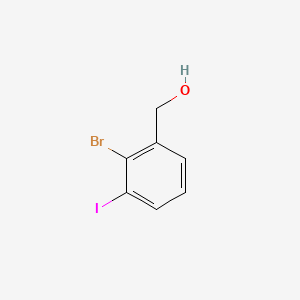![molecular formula C15H37NO4Si4 B1148666 N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamid CAS No. 115258-10-1](/img/structure/B1148666.png)
N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamid
Übersicht
Beschreibung
N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide is a silicon-containing organic compound with the molecular formula C15H37NO4Si4. It is known for its unique properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of a silane group, which imparts hydrophobicity and enhances its reactivity in polymerization reactions.
Wissenschaftliche Forschungsanwendungen
N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of silicone-based polymers and copolymers.
Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility and reduce fouling.
Medicine: Utilized in the development of drug delivery systems and medical devices due to its biocompatibility and stability.
Industry: Applied in coatings, adhesives, and sealants to improve adhesion and durability.
Wirkmechanismus
Target of Action
Similar compounds, such as 3-(trimethoxysilyl)propyl methacrylate, are known to be used as monomers and coupling agents in polymerization reactions . They are often used to produce polymer films with improved mechanical properties and adhesion to various substrates .
Mode of Action
N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide interacts with its targets by forming covalent bonds. This is similar to the action of 3-(Trimethoxysilyl)propyl methacrylate, which can link polyacrylamide gels to glass plates covalently . The resulting changes include improved mechanical properties and adhesion to various substrates .
Biochemical Pathways
It’s known that similar compounds can be used in the preparation of materials with specific properties, such as absorption properties for heavy metal ions like mercury .
Pharmacokinetics
The compound’s physical properties, such as its boiling point and density , may influence its bioavailability.
Result of Action
Similar compounds are known to improve the mechanical properties and adhesion of various substrates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide. For instance, the compound’s vapor pressure indicates that it is stable under normal atmospheric conditions . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide typically involves the reaction of 3-aminopropyltris(trimethylsiloxy)silane with acryloyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide undergoes various types of chemical reactions, including:
Polymerization: It can polymerize with other monomers to form copolymers with enhanced mechanical properties.
Hydrolysis: The compound is sensitive to hydrolysis under acidic or basic conditions, leading to the formation of silanols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the silicon atoms.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the silane groups.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts like tin or titanium compounds.
Major Products Formed
Polymerization: Copolymers with improved mechanical strength and thermal stability.
Hydrolysis: Silanols and corresponding acrylamide derivatives.
Substitution: Substituted silanes with various functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane
- Tris(3-trimethoxysilylpropyl)isocyanurate
Uniqueness
N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide stands out due to its unique combination of silane and acrylamide functionalities. This dual functionality allows it to participate in both silane chemistry and polymerization reactions, making it highly versatile. Its ability to form strong covalent bonds with various substrates and its stability under different conditions further enhance its applicability in diverse fields.
Eigenschaften
IUPAC Name |
N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H37NO4Si4/c1-11-15(17)16-13-12-14-24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11H,1,12-14H2,2-10H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUBAEVLVNBCON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](CCCNC(=O)C=C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H37NO4Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901035702 | |
| Record name | N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901035702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115258-10-1 | |
| Record name | N-[Tris(trimethylsiloxy)silylpropyl]acrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115258-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901035702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


